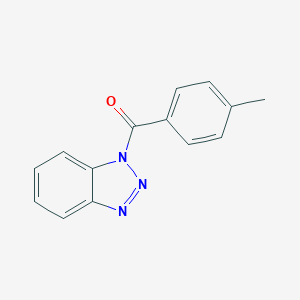

1-(4-Methylbenzoyl)-1H-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole and related compounds involves intricate chemical processes. For instance, Liu et al. (2010) described a novel and regiospecific synthesis of 1-Aryl-1H-benzotriazole derivatives through intramolecular cyclization of triazenes, utilizing CuI as the catalyst, demonstrating the complexity and precision required in synthesizing such compounds (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(4-Methylbenzoyl)-1H-benzotriazole is characterized by distinct bond angles and dihedral angles, which are crucial for its chemical behavior. Studies like those by Peeters et al. (1993) on related benzotriazole compounds have provided insights into the molecular conformation, demonstrating the importance of structural analysis in understanding the chemical properties of such molecules (Peeters et al., 1993).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-Methylbenzoyl)-1H-benzotriazole are influenced by its molecular structure. Katritzky et al. (2007) explored the reactions of benzotriazole with aldehydes and thionyl chloride, leading to the formation of various derivatives, which highlights the reactive nature and versatility of benzotriazole compounds in chemical synthesis (Katritzky et al., 2007).

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Presence

- Occurrence in Rivers : 1H-benzotriazole, along with its methylated derivatives (such as 4-methyl-1H-benzotriazole), is frequently detected in rivers due to its use as a corrosion inhibitor in various applications. It has been observed in significant concentrations in rivers like Main, Hengstbach, and Hegbach in Germany, indicating its widespread environmental presence (Kiss & Fries, 2009).

Biodegradation and Environmental Fate

- Biodegradation in Wastewater : Benzotriazole derivatives, including 4-methyl-1H-benzotriazole, undergo partial persistence in conventional wastewater treatment. Their degradation pathways involve various transformation products, which have been identified in wastewater effluents (Huntscha et al., 2014).

Analytical Methods for Detection

- Extraction from Soil : Methods have been developed for the extraction of benzotriazole compounds, including 1H-benzotriazole, from soil samples. This demonstrates the environmental persistence and potential toxicity of these compounds (Speltini et al., 2016).

- Water Analysis Techniques : Advanced techniques like Liquid Chromatography–Electrospray Mass Spectrometry are used for analyzing polar 1H-benzotriazoles in water, highlighting the importance of monitoring these compounds in aquatic environments (LeerdamvanJ. et al., 2009).

Toxicity Studies

- Toxicity to Aquatic Species : Research on benzotriazole derivatives, including 4-methyl-1H-benzotriazole, has shown varying degrees of toxicity to aquatic organisms like bacteria, fish, and water fleas. This underscores the ecological impact of these chemicals (Pillard et al., 2001).

Applications in Wastewater Treatment

- Removal in Biofilm Reactors : Hybrid Moving Bed Biofilm Reactor systems have been effective in removing benzotriazoles from municipal wastewater, demonstrating their potential for mitigating the environmental impact of these compounds (Mazioti et al., 2017).

Photolysis and Chemical Fate

- Sunlight Photolysis : Studies on the photochemical fate of benzotriazoles, including 4-methyl-1H-benzotriazole, under simulated sunlight indicate that photolysis is a relevant degradation process for these compounds in natural waters (Weidauer et al., 2016).

Human Exposure Analysis

- Detection in Human Urine : The presence of benzotriazole derivatives in human urine samples across several countries indicates widespread human exposure to these chemicals, raising concerns about their potential health impacts (Asimakopoulos et al., 2013).

Eigenschaften

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzoyl)-1H-benzotriazole | |

CAS RN |

59046-28-5 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)